molecular formula C11H6Cl2N2 B1369024 2,5-Dichloro-8-methylquinoline-3-carbonitrile CAS No. 948291-30-3

2,5-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No. B1369024
CAS RN: 948291-30-3
M. Wt: 237.08 g/mol
InChI Key: PMBFJSVYRZPMFI-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methylquinoline-3-carbonitrile (DMCQ) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMCQ is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C12H6Cl2N2 and a molecular weight of 256.09 g/mol.

Scientific Research Applications

Medicinal Chemistry

Quinoline, the core structure of “2,5-Dichloro-8-methylquinoline-3-carbonitrile”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents .

Antimalarial Drugs

The quinoline ring system forms the scaffold for the antimalarial drugs quinine and chloroquine . These drugs have been instrumental in the fight against malaria, a disease that affects millions of people worldwide.

Organic Light-Emitting Diodes (OLEDs)

Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Photovoltaic Cells

Quinolines are also used in the manufacture of photovoltaic cells . These cells are an integral part of solar panels, which convert sunlight into electricity.

Solvents for Terpenes and Resins

Quinolines are used as solvents for terpenes and resins . These are organic compounds that are used in a wide variety of industrial applications, from the manufacture of plastics and resins to the production of fragrances and flavorings.

Dyes and Photographic Plates

Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates . These dyes are still used today in certain types of photographic processes.

Corrosion Inhibitors

Research on quinoline derivatives has highlighted their efficiency as corrosion inhibitors for metals. For example, derivatives have been synthesized and tested for their ability to inhibit corrosion of mild steel in hydrochloric acid, achieving high inhibition efficiencies.

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is easily modified with simple to complex functionalities, giving a multitude of compounds that are ubiquitous in these fields .

properties

IUPAC Name

2,5-dichloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-2-3-9(12)8-4-7(5-14)11(13)15-10(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBFJSVYRZPMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588934
Record name 2,5-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948291-30-3
Record name 2,5-Dichloro-8-methyl-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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